molecular formula C7H11N3S B3060862 1-[2-(Thiophen-2-yl)ethyl]guanidine CAS No. 922498-70-2

1-[2-(Thiophen-2-yl)ethyl]guanidine

Cat. No.: B3060862
CAS No.: 922498-70-2
M. Wt: 169.25
InChI Key: QZHOXVQJYIXIOM-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-yl)ethyl]guanidine is a synthetic guanidine derivative of interest in biochemical and pharmacological research. With the PubChem CID 56923499, this compound features a molecular structure combining a guanidine group with a 2-thiopheneethyl moiety, a characteristic explored in the design of various biologically active molecules . Guanidine-based compounds are a significant area of scientific investigation due to their diverse mechanisms of action and potential research applications . Researchers are exploring this class of compounds for their potential role in modulating metabolic pathways. Structurally related biguanide compounds have been studied for their ability to inhibit mitochondrial oxidative phosphorylation and hepatic gluconeogenesis, making them valuable tools for investigating cellular metabolism and energy homeostasis . Furthermore, guanidine derivatives are investigated in oncology research for their potential anti-cancer properties and ability to inhibit neoplastic cell growth, offering a promising scaffold for developing novel research compounds . The specific physicochemical properties, such as solubility and stability, of this compound make it suitable for in vitro assay systems. It is supplied as a high-purity solid for research purposes. Researchers should consult the product's Certificate of Analysis for specific data on concentration, purity, and storage conditions. Key Research Applications • Tool compound for metabolic disorder research • Investigation of mitochondrial function and oxidative phosphorylation • Oncological research for studying anti-cancer mechanisms • Biochemical building block for structure-activity relationship (SAR) studies Handling and Usage This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle the material safely, using appropriate personal protective equipment and referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-thiophen-2-ylethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7(9)10-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHOXVQJYIXIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718740
Record name N''-[2-(Thiophen-2-yl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922498-70-2
Record name N''-[2-(Thiophen-2-yl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Biological Target Engagement

Investigation of Receptor Binding Profiles for Guanidinium (B1211019) Compounds

The structural motif of guanidinium is present in a variety of pharmacologically active compounds. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key feature for binding to numerous biological targets.

Serotonin Receptor (5-HT3) Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop family, which also includes nicotinic acetylcholine (B1216132) and GABA-A receptors. nih.gov These receptors are involved in various physiological processes, and their antagonists are clinically significant, primarily as antiemetics for nausea and vomiting induced by chemotherapy or surgery. wikipedia.orgresearchgate.netnih.gov The 5-HT3 receptor forms a channel permeable to cations. nih.gov

While direct studies on the activity of 1-[2-(Thiophen-2-yl)ethyl]guanidine at the 5-HT3 receptor are not prominent in the reviewed literature, the guanidinium ion itself is relevant to this receptor's function. Research has utilized [14C]guanidinium uptake as a method to assess the functional state of 5-HT3 receptors, indicating that the guanidinium ion can permeate the channel upon activation. nih.govnih.gov For instance, potent 5-HT3 receptor agonists like 2-methyl-serotonin and phenylbiguanide (B94773) have been shown to markedly increase [14C]guanidinium uptake in NG 108-15 cells, an effect prevented by 5-HT3 antagonists. nih.gov This suggests that while the guanidinium group can pass through the pore, specific and potent antagonist activity would depend on the entire molecular structure, including the thiophene-ethyl portion of the compound, to confer high-affinity binding to the receptor's recognition sites. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat, acid, and pungent compounds like capsaicin. nih.govmdpi.com It is a significant target for the development of new analgesics. nih.govwikipedia.org The pharmacophore for many TRPV1 antagonists includes a central hydrogen-bond acceptor/donor motif, often a urea, thiourea (B124793), or amide group, flanked by lipophilic and aromatic moieties. mdpi.comwikipedia.org

There is no specific data on this compound as a TRPV1 antagonist in the available literature. However, compounds containing either a guanidine (B92328) or a thiophene-related moiety have been investigated for TRPV1 activity. For example, marine cyclic guanidine alkaloids such as monanchomycalin B have been identified as inhibitors of TRPV1, TRPV2, and TRPV3 channels. mdpi.com Separately, research into TRPV1 antagonists has explored a series of 2-thio pyridine (B92270) C-region analogues, which bear some structural resemblance to the thiophene (B33073) ring system, demonstrating that these sulfur-containing heterocycles can be part of potent TRPV1 antagonists. nih.govnih.gov These findings suggest that both the guanidine group and the thiophene ring are moieties that could potentially contribute to TRPV1 receptor antagonism, although the specific combination in this compound remains uncharacterized in this context.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. nih.gov This makes H3R antagonists potential therapeutic agents for a range of neurological and cognitive disorders. nih.gov

Numerous studies have established a strong link between guanidine-containing structures and H3 receptor antagonism. While this compound itself has not been singled out, various series of guanidine derivatives have been synthesized and shown to be potent H3R antagonists. nih.govnih.govmdpi.com Research has shown that replacing the aminoethyl side chain of histamine with longer chains linked to a polar guanidine group can result in compounds with high affinity for the H3 receptor, with pKi values ranging from 7.56 to 8.68. nih.gov

More recent work has focused on non-imidazole H3R antagonists incorporating a disubstituted guanidine moiety. Molecular docking studies reveal that the positively charged guanidine group is a critical interaction point, forming an ionic bond with a key glutamic acid residue (E206) in the orthosteric binding site of the H3 receptor. nih.govnih.gov Structure-activity relationship studies on these compounds have explored different linkers and terminal groups to optimize potency.

CompoundStructure DescriptionH3R Affinity/ActivitySource
ADS10310Piperidine derivative of a disubstituted guanidineKi = 127 nM (hH3R) nih.govmdpi.com
ADS10171-[4-(piperazin-1-yl)but-1-yl]guanidine basedPotent H3R antagonist nih.govacs.org
ADS10201-[4-(piperazin-1-yl)but-1-yl]guanidine basedPotent H3R antagonist nih.gov
General Guanidine DerivativesPropyl or butyl chain linked to a guanidine grouppKi range: 7.56 - 8.68 nih.gov

These findings collectively underscore the importance of the guanidine functional group for achieving high-affinity antagonism at the H3 receptor. The specific thiophene-ethyl side chain of this compound would determine its precise binding affinity and selectivity profile.

Enzymatic Inhibition Studies of Guanidinium Derivatives

The guanidinium group is also a recognized pharmacophore for the inhibition of several key enzymes, owing to its structural similarity to the amino acid arginine.

Nitric Oxide Synthase (NOS) Inhibition by Related Thiophene-Guanidine Compounds

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO by neuronal NOS (nNOS) or inducible NOS (iNOS) is implicated in neurodegenerative diseases and inflammation, respectively, making selective NOS inhibition a therapeutic goal.

The guanidine-containing compound aminoguanidine (B1677879) is a known competitive inhibitor of iNOS. nih.gov More targeted research has focused on thiophene-containing molecules as selective nNOS inhibitors. Specifically, thiophene-2-carboximidamides have been investigated as biocompatible and selective inhibitors of human nNOS over endothelial NOS (eNOS). acs.org The selectivity is largely governed by interactions with a key aspartate residue in the active site of nNOS (versus an asparagine in eNOS), which provides enhanced electrostatic stabilization for the inhibitor. acs.org Although carboximidamide and guanidine are distinct functional groups, their shared ability to exist as a delocalized cation suggests that thiophene-guanidine compounds could adopt a similar binding mode and potentially act as NOS inhibitors.

Signal Peptidase IB (SpsB) Target Identification and Validation

Signal Peptidase IB (SpsB) is an essential enzyme in bacteria, such as Staphylococcus aureus, responsible for cleaving signal peptides from secreted proteins. Its inhibition is lethal to bacteria, making it an attractive target for novel antibiotics.

Recent studies have identified an unconventional mechanism of action for certain guanidinium-containing compounds. A screen of privileged alkyl guanidinium motifs identified a compound, designated L15, with potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Mode-of-action studies using chemical proteomics identified SpsB as the primary target of L15. nih.govnih.gov

Intriguingly, L15 was found not to inhibit but to activate SpsB. This activation leads to a dysregulation of protein secretion, specifically an uncontrolled release of autolysins, which results in cell lysis and death. nih.gov Structure-activity relationship studies confirmed that the guanidinium motif was essential for this antibiotic activity. nih.govnih.gov A structurally similar but antibiotically inactive derivative, D13, had no effect on enzyme turnover, whereas L15 and other active derivatives enhanced SpsB activity. nih.gov

CompoundDescriptionSpsB ActivityAntibiotic Activity (MRSA MIC)Source
L15Active alkyl guanidinium compoundActivator (up to 150% enhancement)1.5 µM nih.govnih.gov
D13Inactive structural derivative of L15No effectInactive nih.gov
PK150Known SpsB activator (positive control)Activator (up to 300% enhancement)- nih.gov

Docking and molecular dynamics simulations suggest that L15 binds to an allosteric pocket on SpsB, stabilizing the catalytic geometry and enhancing enzyme activity. nih.gov This discovery highlights an unconventional antibacterial strategy targeting SpsB via activation rather than inhibition, a mechanism to which the guanidinium moiety is central.

Cyclooxygenase (COX) Enzyme Inhibition

There is currently no specific data available from inhibitor screening assays for this compound against COX-1 or COX-2 enzymes. sigmaaldrich.comnih.govcaymanchem.comabcam.com Generally, the inhibition of COX enzymes, which are central to the production of pro-inflammatory prostaglandins, is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibitory mechanisms can vary, with some compounds binding to key amino acid residues like Arg-120, Tyr-385, and Ser-530 within the enzyme's active site. nih.govnih.gov Studies on other thiophene-containing molecules have shown inhibitory activity against enzymes in the prostaglandin (B15479496) synthesis pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1), suggesting that the thiophene moiety can be a component of molecules targeting this pathway. nih.gov However, without direct testing of this compound, its potential to inhibit COX enzymes remains speculative.

Lymphocyte-Specific Kinase (Lck) Blocking Activity

Specific data on the Lck blocking activity of this compound is not available in the reviewed scientific literature. Lck is a tyrosine kinase crucial for T-cell signaling, and its inhibition is a therapeutic strategy in immunology. While other novel small molecules have been identified as inhibitors of Lck/Fyn kinase activity, there is no direct evidence to suggest that this compound shares this property. sigmaaldrich.com

Mitochondrial Oxidative Phosphorylation (OXPHOS) Inhibition

Detailed studies on the direct inhibitory effect of this compound on mitochondrial oxidative phosphorylation are not available. However, related guanidine derivatives have been shown to interfere with mitochondrial respiration. nih.govacs.org These compounds can accumulate in mitochondria and inhibit respiratory processes. acs.org For instance, the inhibitory action of compounds like phenethylbiguanide on mitochondrial respiration has been documented. nih.gov Some research has focused on the discovery of novel OXPHOS inhibitors, identifying different chemical scaffolds like benzene-1,4-disulfonamides that target complexes within the electron transport chain. nih.gov Without specific experimental data, any potential role of this compound as an OXPHOS inhibitor is unconfirmed.

Interaction with Cellular Components and Macromolecules

Protein Binding Affinity and Binding Site Identification

Specific studies determining the protein binding affinity and identifying binding sites for this compound are not present in the available literature. The guanidinium group, a key feature of the compound, is known to interact with proteins. It can mimic the side chain of arginine, a common amino acid, allowing it to bind to arginine-binding sites on protein surfaces. nih.gov The binding of the guanidinium ion (GuH+) to proteins is a recognized phenomenon and can be driven by multiple interactions. nih.gov The pentein superfamily of enzymes, for example, possesses a conserved structural fold that binds guanidine substrates. nih.gov These interactions often involve polar environments and conserved acidic residues. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Essential Structural Motifs for Biological Activity of 1-[2-(Thiophen-2-yl)ethyl]guanidine Analogs

The core structure of this compound contains three key motifs: the guanidinium (B1211019) head, the thiophene (B33073) tail, and the ethyl linker. The specific arrangement and chemical nature of these components are essential for biological activity.

The guanidine (B92328) moiety is a critical pharmacophore for a vast array of biologically active compounds. nih.govtandfonline.com Due to its high basicity, it exists in its protonated form, the guanidinium ion, at physiological pH. sci-hub.se This positive charge and its unique geometry allow the guanidinium group to engage in multiple, strong non-covalent interactions with biological targets. sci-hub.senih.gov

Key interactions involving the guanidinium group include:

Hydrogen Bonding: The guanidinium ion can act as a potent hydrogen bond donor, forming stable interactions with hydrogen bond acceptors on target macromolecules. nih.gov

Electrostatic Interactions (Salt Bridges): Its positive charge facilitates strong electrostatic interactions, or salt bridges, with negatively charged residues such as carboxylates (aspartate, glutamate) and phosphates found in proteins and nucleic acids. sci-hub.senih.gov

Cation-π Interactions: The guanidinium group can also participate in cation-π interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

These multi-point interactions anchor the ligand to its binding site, contributing significantly to binding affinity and specificity. The delocalized positive charge and the planar, Y-shaped geometry of the guanidinium group are fundamental to its recognition by various biological receptors. sci-hub.se Consequently, this group is often considered indispensable for the biological activity of this class of compounds.

The thiophene ring serves as a crucial aromatic component in these analogs. In medicinal chemistry, the thiophene ring is often employed as a bioisosteric replacement for a phenyl ring. nih.gov Theoretical studies have confirmed that thiophene can be an effective "ring equivalent" to benzene (B151609) in guanidinium-containing systems, suggesting similar binding capabilities. nih.govmanchester.ac.ukresearchgate.net Research on guanidinothiophenes has shown that unsubstituted versions can display strong affinities for certain receptors, such as α2-adrenoceptors, that are comparable to their phenyl counterparts. nih.govmanchester.ac.uk

The introduction of substituents onto the thiophene ring provides a powerful tool for modulating the potency and selectivity of the analogs. The nature and position of these substituents can alter the molecule's electronic and steric properties, thereby influencing its interaction with the target binding pocket. nih.gov

For instance, studies on various thiophene derivatives have demonstrated that:

The placement of a 4-chlorophenyl substituent on an amide attached to the thiophene ring resulted in a more potent compound compared to the unsubstituted version. nih.gov

Conversely, introducing other substituents, such as a phenethyl group or bulky morpholinophenyl groups, did not improve and sometimes negated the biological activity. nih.gov

The electronic properties of substituents are critical; electron-withdrawing groups can significantly impact the reactivity and binding affinity of the thiophene ring system. nih.govnih.gov

This highlights that a delicate balance of steric and electronic factors, dictated by the pattern of substitution on the thiophene ring, is necessary to achieve optimal biological activity.

Table 1: Effect of Thiophene Ring Modifications on Biological Activity

Modification Observation Implication on Activity
Unsubstituted Thiophene Strong affinity, comparable to phenyl analogs. nih.govmanchester.ac.uk Baseline activity is high.
4-Chlorophenyl Substitution Increased potency observed in certain analog series. nih.gov Potentially favorable electronic and steric interactions.
Phenethyl Substitution Resulted in inactive compounds in some series. nih.gov Unfavorable steric or conformational effects.

General principles derived from studies on other molecular scaffolds indicate that:

Linker Length: The length of the linker dictates the distance between the two key pharmacophoric groups. An optimal length is required to correctly position the guanidinium and thiophene moieties within the binding site. Linkers that are too short may prevent simultaneous optimal interaction of both ends of the molecule, while linkers that are too long might introduce excessive flexibility, leading to an entropic penalty upon binding, or place the functional groups in unfavorable regions of the target. nih.govrsc.org

Linker Flexibility: The conformational freedom of the linker is also crucial. A rigid linker may lock the molecule in a bioactive conformation but may also prevent it from adapting to the binding site. Conversely, a highly flexible linker allows for adaptability but can be associated with a loss of binding energy.

Studies on fusion proteins and other small molecules have shown that catalytic efficiency and binding affinity can decrease as linker length increases beyond an optimal point. rsc.orgresearchgate.net For this compound analogs, the two-carbon ethyl linker provides a specific spatial separation and degree of flexibility that is integral to its observed activity. Altering this linker, for example, by shortening it to a methylene (B1212753) bridge or extending it to a propyl or butyl chain, would be expected to have a profound impact on the biological profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiophene analogs, QSAR studies have provided valuable insights into the key molecular descriptors that govern their activity. nih.govresearchgate.net

While specific QSAR studies on this compound are not widely published, analyses of related thiophene-containing compounds have consistently highlighted the importance of electronic properties. nih.gov Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to play a dominant role in modulating the anti-inflammatory activity of certain thiophene analogs. nih.gov

A hypothetical QSAR model for this compound analogs might take the form of an equation like:

Biological Activity = c1(Electronic Descriptor) + c2(Steric Descriptor) + c3(Hydrophobic Descriptor) + Constant

Such models allow researchers to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net The development of a robust QSAR model for this specific class of compounds would be a significant step toward optimizing their therapeutic potential.

Table 2: Key Molecular Descriptors in QSAR of Thiophene Analogs

Descriptor Type Example Significance Reference
Electronic ELUMO, Dipole Moment Governs electrostatic and orbital interactions with the target. nih.gov
Steric Molecular Volume, Surface Area Defines the size and shape requirements for fitting into the binding pocket. eurekaselect.com
Topological Connectivity Indices Describes the branching and arrangement of atoms in the molecule. researchgate.net

Rational Design Principles for Enhanced Target Selectivity and Efficacy

Based on the accumulated SAR and QSAR data, several rational design principles can be formulated to guide the development of improved this compound analogs with enhanced selectivity and efficacy.

Conservation of the Guanidinium Moiety: The guanidinium group is fundamental for primary binding interactions. Its modification is generally not advisable unless aiming to create mimetics with altered physicochemical properties, such as lipophilicity. nih.gov

Systematic Exploration of Thiophene Substituents: The thiophene ring is the primary site for optimization. A systematic approach involving the introduction of a diverse range of substituents (varying in size, electronics, and hydrogen-bonding capacity) at different positions on the ring can be used to fine-tune potency and selectivity. This approach can help identify substituents that create favorable interactions with specific sub-pockets of the target. nih.gov

Linker Optimization: While the ethyl linker is established, subtle modifications could be explored. Introducing conformational constraints, such as a double bond or cyclopropane (B1198618) ring, could reduce flexibility and lock the molecule into a more active conformation. Varying the linker length by one carbon atom in either direction (propyl or methyl) would also be a key experiment to confirm the optimal spatial arrangement. nih.govrsc.org

Bioisosteric Replacement: The thiophene ring itself can be replaced with other five- or six-membered heterocycles (e.g., furan, pyrrole, thiazole, pyridine) to probe the importance of the sulfur atom and the ring's electronic nature for activity. nih.govresearchgate.net This can lead to analogs with novel pharmacological profiles.

By integrating these principles, medicinal chemists can move beyond random screening and adopt a more knowledge-driven approach to designing next-generation analogs of this compound with superior therapeutic properties.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. nih.govnih.gov For 1-[2-(Thiophen-2-yl)ethyl]guanidine, DFT calculations offer a detailed picture of its molecular orbitals and charge distribution, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in determining how a molecule will interact with others.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the guanidine (B92328) group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the guanidinium (B1211019) carbon and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. asianpubs.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is crucial for understanding its intermolecular interactions. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the guanidine group and the sulfur atom of the thiophene ring, indicating their potential to act as hydrogen bond acceptors. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the guanidine group, highlighting their role as hydrogen bond donors. This charge distribution is fundamental to how the molecule will orient itself when approaching a biological target. asianpubs.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand might bind to a protein's active site and the stability of the resulting complex. nih.govyoutube.com

Prediction of Binding Modes and Affinities

Molecular docking simulations virtually place this compound into the binding pocket of a target protein to predict its preferred orientation and binding affinity. The guanidine group, being protonated at physiological pH, is well-suited to form strong salt bridges and hydrogen bonds with acidic residues like aspartate and glutamate (B1630785) in a protein's active site. acs.org The thiophene ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net The ethyl linker provides conformational flexibility, allowing the molecule to adopt a favorable geometry for optimal interaction. mdpi.com The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of how strongly the ligand is predicted to bind to the target.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted InteractionsHydrogen bonds with Asp145, Glu98; π-stacking with Phe80

Note: This data is for illustrative purposes. The specific interactions and scores depend on the chosen protein target.

Conformational Analysis of Bound States

While docking provides a static picture of the binding pose, molecular dynamics simulations can model the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a target would reveal the stability of the predicted binding mode and the flexibility of the ligand within the active site. Analysis of the MD trajectory can show how the key interactions, such as hydrogen bonds and salt bridges, are maintained or fluctuate over the simulation period. This provides a more realistic and detailed understanding of the ligand's conformational behavior in its bound state. nih.gov

In Silico Screening and Virtual Ligand Design

The structural motif of this compound can serve as a scaffold for in silico screening and virtual ligand design. nih.govyoutube.com By creating a virtual library of derivatives with modifications to the thiophene ring or the guanidine group, researchers can computationally screen for compounds with potentially improved binding affinities or selectivity for a specific target. nih.govresearchgate.net For instance, substituents could be added to the thiophene ring to enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities. This virtual screening approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. youtube.comyoutube.com

Advanced Research Perspectives and Future Directions

Development of Prodrug Strategies for 1-[2-(Thiophen-2-yl)ethyl]guanidine

A significant hurdle in the development of guanidine-based therapeutics is their often-limited oral bioavailability, largely due to the highly basic and hydrophilic nature of the guanidine (B92328) group. nih.govnih.govnih.gov This characteristic can impede absorption across the intestinal membrane. To overcome this, researchers are increasingly investigating prodrug strategies. The core principle of a prodrug is to chemically modify the active molecule into a more absorbable form that, once inside the body, reverts to the parent drug.

One promising approach involves masking the polar guanidine moiety to increase lipophilicity. nih.gov For instance, the formation of guanidine imides, which are less basic and more readily absorbed, has been explored. nih.govnih.gov These imides are designed to be stable in the gastrointestinal tract but are cleaved enzymatically or chemically in the bloodstream to release the active guanidine compound. nih.govnih.gov

Another strategy is the complexation of guanidine compounds with carrier molecules like cyclodextrins. For example, the complexation of isopropoxy benzene (B151609) guanidine (IBG) with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve its aqueous solubility and, consequently, its oral bioavailability in rat models. nih.gov This approach could be applicable to this compound to enhance its pharmacokinetic profile.

Prodrug StrategyMechanismPotential Advantage for this compoundReference
Guanidine Imide FormationTemporarily masks the polar guanidine group, increasing lipophilicity for better intestinal absorption. The imide is later cleaved to release the active drug.Improved oral bioavailability. nih.govnih.gov
Cyclodextrin ComplexationForms an inclusion complex with the guanidine compound, enhancing its solubility in aqueous environments.Increased solubility and potentially enhanced absorption. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The guanidine moiety is a versatile pharmacophore found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.govmdpi.com While the primary focus of research on this compound might be in a specific therapeutic area, its structural features suggest potential for broader applications.

The thiophene (B33073) ring, a common scaffold in medicinal chemistry, is present in numerous FDA-approved drugs with applications ranging from cardiovascular and anti-inflammatory to neurological and anticancer therapies. nih.gov This suggests that thiophene-containing compounds like this compound could be investigated for a wider range of activities. For example, some thiophene derivatives have shown inhibitory activity against transcription factors like NF-kappaB and AP-1, which are implicated in inflammation and cancer. nih.gov

Furthermore, the guanidine group itself is known to interact with various biological targets, including enzymes and ion channels. drugbank.com Guanidine derivatives have been explored as inhibitors of mitochondrial F1F0 ATP hydrolase, which could have cardioprotective effects. nih.gov The potential for this compound to modulate such targets warrants further investigation.

Potential Therapeutic AreaRationaleRelevant Research on Related CompoundsReference
Anti-inflammatoryThiophene derivatives have shown inhibition of key inflammatory transcription factors.Inhibition of NF-kappaB and AP-1 by 2-thiophen-5-yl-3H-quinazolin-4-one analogues. nih.gov
AnticancerThiophene is a scaffold in some anticancer drugs.Various thiophene-containing compounds have been investigated as anticancer agents. nih.gov
CardioprotectionGuanidine derivatives can inhibit mitochondrial F1F0 ATP hydrolase.N-[1-Aryl-2-(1-imidazolo)ethyl]-guanidine derivatives as inhibitors of this enzyme. nih.gov

Integration of Multi-Omics Approaches in Mechanism of Action Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is increasingly necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to unravel the complex biological responses to a drug candidate. elsevierpure.comnih.govnih.gov

By exposing cells or model organisms to this compound and subsequently analyzing the changes across these different molecular layers, researchers can identify the specific pathways and networks that are perturbed. This can provide a more holistic view of the drug's mechanism of action beyond a single, predefined target. nih.gov For example, a multi-omics analysis could reveal unexpected off-target effects or identify novel biomarkers for treatment response. biorxiv.org

This integrated approach can help to:

Identify the primary molecular targets of the compound.

Elucidate mechanisms of resistance.

Discover potential synergistic drug combinations. nih.gov

Application of Advanced Imaging Techniques for In Vivo Distribution and Target Engagement

Visualizing the distribution of a drug in a living organism and confirming its engagement with the intended target are critical steps in drug development. Advanced imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are becoming indispensable tools for this purpose.

For guanidine-containing compounds, methods for radiolabeling with isotopes like carbon-11 (B1219553) have been developed, allowing for PET imaging studies. nih.gov This would enable the non-invasive, real-time tracking of this compound distribution throughout the body, providing valuable information on its accumulation in target tissues and potential off-target sites. nih.gov

Furthermore, the development of "smart" MRI contrast agents that are responsive to specific ions or molecules opens up the possibility of imaging target engagement. nih.gov While not directly applicable to all targets, this principle highlights the potential for developing sophisticated imaging probes to confirm that this compound is interacting with its molecular target in vivo.

Chemoinformatic and Machine Learning Applications in Guanidine Compound Research

The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large chemical datasets and the prediction of compound properties. nih.govresearchgate.netnih.gov These computational tools can be applied to the study of guanidine compounds, including this compound, in several ways.

Machine learning models can be trained on existing data for guanidine derivatives to predict various properties, such as:

Biological activity: Predicting the potency and selectivity of new analogs. nih.gov

Pharmacokinetic properties: Forecasting absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Toxicity: Identifying potential safety liabilities early in the discovery process.

These predictive models can guide the design of new guanidine-based compounds with improved therapeutic profiles, saving time and resources in the laboratory. mdpi.comresearchgate.net By analyzing quantitative structure-activity relationships (QSAR), researchers can identify the key molecular features of the guanidine scaffold and its substituents that are crucial for desired biological effects. mdpi.com

ApplicationDescriptionPotential Impact on Guanidine ResearchReference
Predictive Modeling (QSAR)Using machine learning algorithms to build models that correlate chemical structure with biological activity or properties.Accelerate the design and optimization of new guanidine derivatives with desired therapeutic characteristics. mdpi.com
Virtual ScreeningComputationally screening large libraries of compounds to identify those likely to be active against a specific target.Efficiently identify new guanidine-based hits for further experimental testing. researchgate.net
ADME/Toxicity PredictionUsing computational models to predict the pharmacokinetic and toxicological properties of compounds.Prioritize compounds with favorable drug-like properties and reduce late-stage attrition. nih.gov

Q & A

Q. What ethical considerations are critical when designing in vivo studies with this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0). Minimize sample sizes via power analysis, use humane endpoints, and ensure blinding during data collection. Document protocols in ethics committee submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.